![molecular formula C44H35N B14130269 N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenyl group, which is further substituted with a tetraphenylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline typically involves the following steps:
Formation of the Tetraphenylphenyl Intermediate: This step involves the synthesis of the tetraphenylphenyl moiety through a series of Friedel-Crafts reactions, where benzene rings are sequentially attached to a central phenyl ring.
Attachment of the Aniline Derivative: The tetraphenylphenyl intermediate is then reacted with N,N-dimethylaniline under specific conditions to form the final compound. This step often requires the use of a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters, such as temperature, pressure, and reaction time, to achieve the desired product.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Quinones, oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: A simpler derivative of aniline with a dimethylamino group attached to a phenyl ring.
Tetraphenylmethane: A compound with four phenyl groups attached to a central carbon atom.
N,N-dimethyl-4-phenylbenzamide: A derivative of aniline with a dimethylamino group and a phenylbenzamide moiety.
Uniqueness
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline is unique due to its complex structure, which combines the properties of both aniline and tetraphenylphenyl derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C44H35N |
|---|---|
Poids moléculaire |
577.8 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C44H35N/c1-45(2)39-29-27-33(28-30-39)32-23-25-35(26-24-32)41-31-40(34-15-7-3-8-16-34)42(36-17-9-4-10-18-36)44(38-21-13-6-14-22-38)43(41)37-19-11-5-12-20-37/h3-31H,1-2H3 |
Clé InChI |
RCRRJXYHBZRFJJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


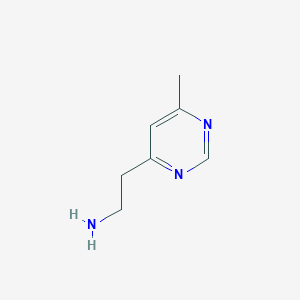
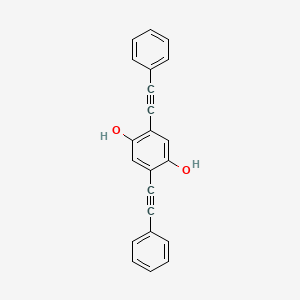

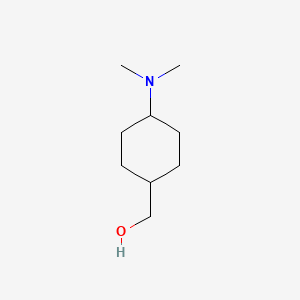
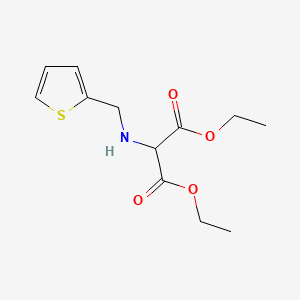
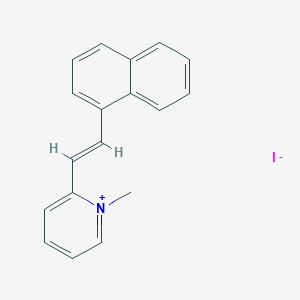


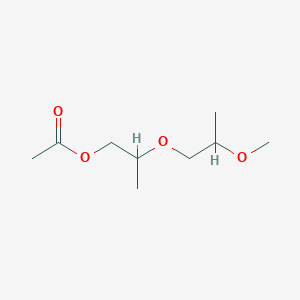
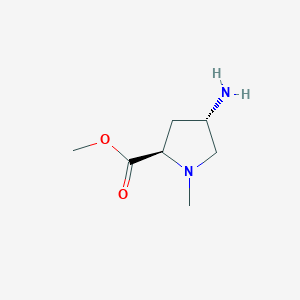
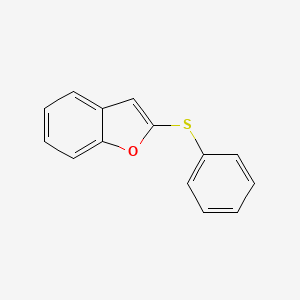
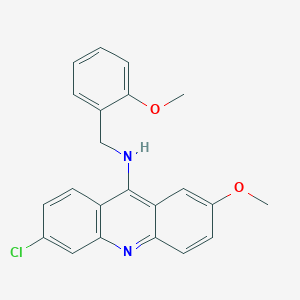
![6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B14130249.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14130262.png)
